molecular formula C13H12N4O3 B093682 2-Methoxy-4-[(4-nitrophenyl)azo]aniline CAS No. 101-52-0

2-Methoxy-4-[(4-nitrophenyl)azo]aniline

Cat. No. B093682
CAS RN: 101-52-0
M. Wt: 272.26 g/mol
InChI Key: UXLCBMUEIPAQSZ-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(4-nitrophenyl)azo]aniline, also known as Sudan II, is a synthetic azo dye that is commonly used in the textile, food, and cosmetic industries. It is a bright red powder that is soluble in organic solvents and has a melting point of 168-170°C. Sudan II has been extensively studied for its various properties, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of 2-Methoxy-4-[(4-nitrophenyl)azo]aniline II is not well understood, but it is believed to involve the binding of the dye to cellular proteins and DNA. 2-Methoxy-4-[(4-nitrophenyl)azo]aniline II has been shown to induce oxidative stress and DNA damage in vitro, which may contribute to its potential toxicity.

Biochemical And Physiological Effects

2-Methoxy-4-[(4-nitrophenyl)azo]aniline II has been shown to have a range of biochemical and physiological effects, including its ability to induce oxidative stress, DNA damage, and apoptosis in vitro. 2-Methoxy-4-[(4-nitrophenyl)azo]aniline II has also been shown to have potential mutagenic and carcinogenic properties, although further research is needed to fully understand its effects on human health.

Advantages And Limitations For Lab Experiments

2-Methoxy-4-[(4-nitrophenyl)azo]aniline II has several advantages for use in lab experiments, including its bright red color, solubility in organic solvents, and well-established synthesis method. However, 2-Methoxy-4-[(4-nitrophenyl)azo]aniline II also has several limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 2-Methoxy-4-[(4-nitrophenyl)azo]aniline II, including its potential use as a therapeutic agent for cancer and other diseases, its effects on the environment and wildlife, and its potential as a biomarker for oxidative stress and DNA damage. Further research is needed to fully understand the properties and potential applications of 2-Methoxy-4-[(4-nitrophenyl)azo]aniline II.

Synthesis Methods

2-Methoxy-4-[(4-nitrophenyl)azo]aniline II is synthesized by the diazotization of 4-nitroaniline followed by coupling with 2-methoxyaniline. This reaction produces a red azo compound that is then purified and dried to obtain 2-Methoxy-4-[(4-nitrophenyl)azo]aniline II. The synthesis of 2-Methoxy-4-[(4-nitrophenyl)azo]aniline II is a well-established chemical process that has been used for many years.

Scientific Research Applications

2-Methoxy-4-[(4-nitrophenyl)azo]aniline II has been widely used in scientific research for various applications, including its use as a staining agent for biological specimens, a pH indicator, and a model compound for studying the behavior of azo dyes in the environment. 2-Methoxy-4-[(4-nitrophenyl)azo]aniline II has also been used as a model compound for studying the effects of azo dyes on human health and the environment.

properties

CAS RN

101-52-0

Product Name

2-Methoxy-4-[(4-nitrophenyl)azo]aniline

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

2-methoxy-4-[(4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C13H12N4O3/c1-20-13-8-10(4-7-12(13)14)16-15-9-2-5-11(6-3-9)17(18)19/h2-8H,14H2,1H3

InChI Key

UXLCBMUEIPAQSZ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N

Other CAS RN

101-52-0

Origin of Product

United States

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